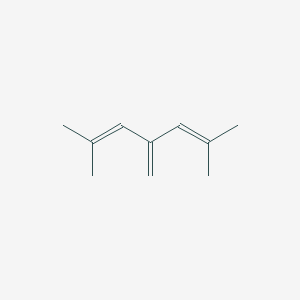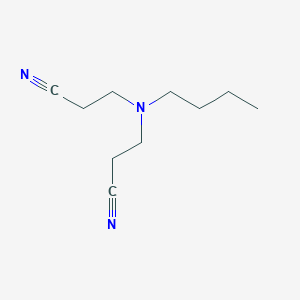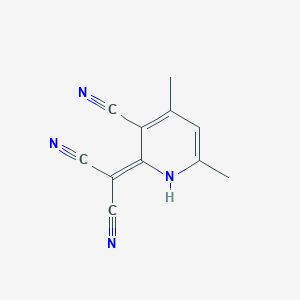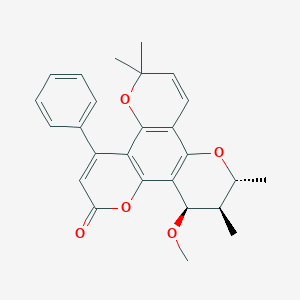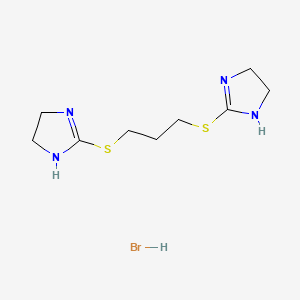
2-Imidazoline,2'-(trimethylenedithio)di-, dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide is a compound belonging to the imidazoline class of heterocyclic compounds. Imidazolines are characterized by a five-membered ring containing two nitrogen atoms. This particular compound is known for its unique structure, which includes a trimethylenedithio bridge and two bromide ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-imidazoline compounds typically involves the condensation of 1,2-diamines with nitriles or esters. For 2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide, a common synthetic route involves the reaction of ethylenediamine with a suitable nitrile in the presence of an acid catalyst at high temperatures. The trimethylenedithio bridge is introduced through a subsequent reaction with a sulfur-containing reagent .
Industrial Production Methods
Industrial production of imidazolines often employs continuous flow reactors to ensure consistent reaction conditions and high yields. The use of high-pressure and high-temperature reactors allows for efficient synthesis of the desired imidazoline derivatives. The final product is typically purified through crystallization or distillation processes .
化学反応の分析
Types of Reactions
2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The bromide ions can be substituted with other nucleophiles, leading to a variety of functionalized imidazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolines, imidazoles, and dihydroimidazoles, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Imidazoline derivatives are investigated for their potential use in treating hypertension, diabetes, and neurological disorders.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and fabric softeners
作用機序
The mechanism of action of 2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to imidazoline receptors, which are involved in regulating blood pressure and glucose levels.
Pathways Involved: Activation of imidazoline receptors can lead to the modulation of adrenergic and insulin signaling pathways, resulting in various physiological effects
類似化合物との比較
Similar Compounds
- Oxymetazoline
- Xylometazoline
- Tetrahydrozoline
- Naphazoline
Uniqueness
2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide is unique due to its trimethylenedithio bridge, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazoline derivatives, making it a valuable compound for various applications .
特性
CAS番号 |
1773-31-5 |
|---|---|
分子式 |
C9H17BrN4S2 |
分子量 |
325.3 g/mol |
IUPAC名 |
2-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)propylsulfanyl]-4,5-dihydro-1H-imidazole;hydrobromide |
InChI |
InChI=1S/C9H16N4S2.BrH/c1(6-14-8-10-2-3-11-8)7-15-9-12-4-5-13-9;/h1-7H2,(H,10,11)(H,12,13);1H |
InChIキー |
AXXLIMMHRFFBOM-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(N1)SCCCSC2=NCCN2.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


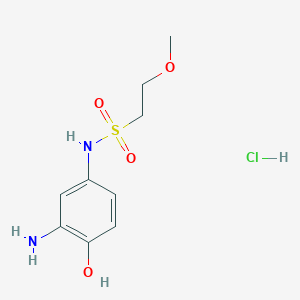

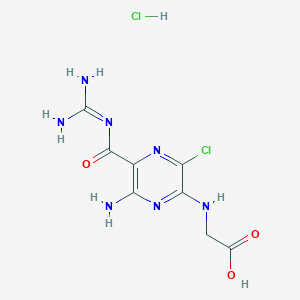
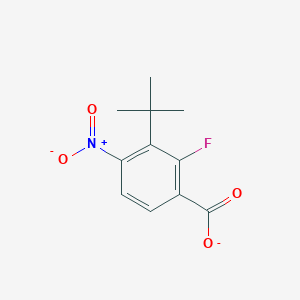
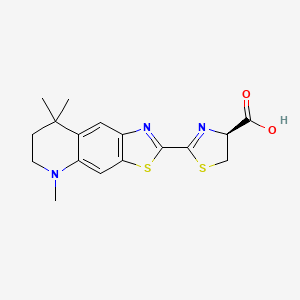
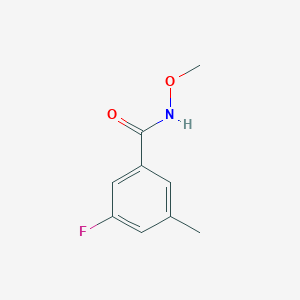
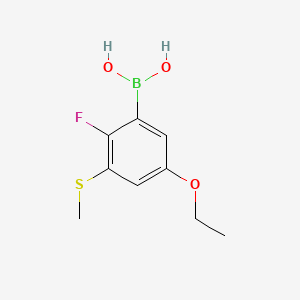
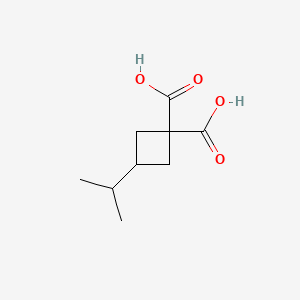
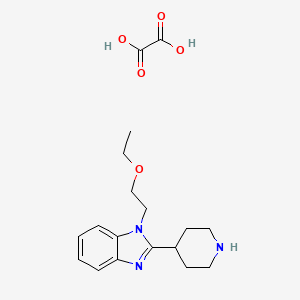
![2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14761397.png)
